(2-Cyclobutyl-6-methylpyridin-4-YL)methanamine hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutyl-6-methylpyridin-4-YL)methanamine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group transformations.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl precursor reacts with the pyridine derivative.
Methylation: The methyl group is added to the pyridine ring through a methylation reaction using reagents such as methyl iodide.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (2-Cyclobutyl-6-methylpyridin-4-YL)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobutyl-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(2-Cyclobutyl-6-methylpyridin-4-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclobutyl-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure with a methoxy group instead of a cyclobutyl group.
(4-Methylpyridin-2-yl)methanamine: Similar structure with a methyl group instead of a cyclobutyl group.
Uniqueness
(2-Cyclobutyl-6-methylpyridin-4-YL)methanamine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H17ClN2 |
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Molecular Weight |
212.72 g/mol |
IUPAC Name |
(2-cyclobutyl-6-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-8-5-9(7-12)6-11(13-8)10-3-2-4-10;/h5-6,10H,2-4,7,12H2,1H3;1H |
InChI Key |
ZHXQIJMNGQCAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCC2)CN.Cl |
Origin of Product |
United States |
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